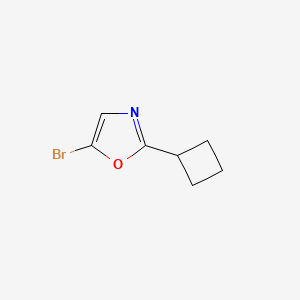

5-溴-2-环丁基-1,3-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Bromo-2-cyclobutyl-1,3-oxazole, is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. Oxazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis and characterization of similar oxazole derivatives, which can be used to infer properties and reactivity patterns for 5-Bromo-2-cyclobutyl-1,3-oxazole.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the cyclization of benzene carboxylic acids and phenylethenes or phenylacetylenes catalyzed by ruthenium(II) porphyrin and copper chloride under mild conditions. This process allows for the formation of an intermolecular C-N bond and an intramolecular C-O bond, yielding oxazole or oxazoline derivatives . Although the specific synthesis of 5-Bromo-2-cyclobutyl-1,3-oxazole is not detailed, similar catalytic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction . These techniques can provide detailed information on the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Oxazole derivatives can participate in a range of chemical reactions due to the presence of reactive sites on the ring. The bromo substituent, in particular, can act as a good leaving group or be involved in cross-coupling reactions. The reactivity of the oxazole ring itself can include nucleophilic attacks at the carbon adjacent to the oxygen or electrophilic attacks at the nitrogen atom. The specific reactivity patterns of 5-Bromo-2-cyclobutyl-1,3-oxazole would depend on the electronic effects of the cyclobutyl and bromo substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For example, the crystal structure and Hirschfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed that intramolecular hydrogen bonding and intermolecular interactions play a significant role in the stability and packing of the molecules in the crystal lattice . These interactions can affect the melting point, solubility, and other physical properties. The presence of a bromo substituent can also impact the compound's polarity and reactivity.

科学研究应用

抗分枝杆菌活性

研究表明,源自 5-溴-2-环丁基-1,3-恶唑的某些化合物具有显着的抗分枝杆菌活性。例如,Sriram 等人(2007 年)合成了新型 1-(5-环丁基-1,3-恶唑-2-基)-3-(亚)苯基/吡啶基硫脲化合物,发现其中一些化合物在体外和体内抑制了结核分枝杆菌 (MTB) 和多重耐药结核分枝杆菌 (MDR-TB) (Sriram、Yogeeswari、Dinakaran 和 Thirumurugan,2007 年)。同样,同一小组 2006 年的一项研究发现了新的抗结核恶唑基硫代半氨基甲腙,对 MTB 和 MDR-TB 具有相当大的体外和体内活性 (Sriram、Yogeeswari、Thirumurugan 和 Pavana,2006 年)。

杂环化合物的合成

该化合物还被用于合成各种杂环化合物。Laurent 和 Romine(2009 年)探讨了使用 5-溴-2-环丁基-1,3-恶唑作为合成子来制备 5-取代的 2-(2-烷基/芳基-1H-咪唑-4-基)恶唑和相关化合物 (Laurent 和 Romine,2009 年)。

抗癌评价

此外,有研究表明其潜在的抗癌应用。例如,Kachaeva 等人(2018 年)的一项研究合成了 2-取代的 5-芳基磺酰基-1,3-恶唑-4-腈并进行了评估,证明了对各种癌细胞系具有生长抑制和细胞抑制活性 (Kachaeva、Pilyo、Zhirnov 和 Brovarets,2018 年)。

配位化学

Gómez、Muller 和 Rocamora(1999 年)回顾了恶唑啉的过渡金属配位化学,包括 5-溴-2-环丁基-1,3-恶唑,重点介绍了它们作为不对称合成中的手性助剂的用途 (Gómez、Muller 和 Rocamora,1999 年)。

抗菌和抗氧化活性

2020 年,Ghazvini 等人讨论了 1,3-恶唑的合成及其抗菌和抗氧化活性,强调了所涉及的环保方法 (Ghazvini、Sheikholeslami-Farahani、Hamedani、Shahvelayati 和 Rostami,2020 年)。

催化合成综述

Shinde 等人(2022 年)对金属依赖的 1,3-恶唑衍生物合成进行了全面综述,包括与 5-溴-2-环丁基-1,3-恶唑相关的衍生物,概述了各种方法和应用 (Shinde、Girase、Dhawan、Inamdar、Kumar、Pawar、Palkar、Shinde 和 Karpoormath,2022 年)。

安全和危害

The safety information for 5-Bromo-2-cyclobutyl-1,3-oxazole includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

While the specific future directions for 5-Bromo-2-cyclobutyl-1,3-oxazole are not mentioned in the search results, oxazoles and their derivatives represent a versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . Their synthesis, properties, and reactivity are areas of ongoing research .

属性

IUPAC Name |

5-bromo-2-cyclobutyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRRULLYLPNBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole](/img/structure/B3000628.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B3000630.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3000631.png)

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)

![7-{[(6-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B3000643.png)